molecular formula C9H9ClN2O B13157302 (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol

Cat. No.: B13157302
M. Wt: 196.63 g/mol
InChI Key: MFKWBQKSSHBRSN-ZCFIWIBFSA-N
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Description

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol ( 1334148-12-7) is a chiral building block belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry . This compound features a chlorine atom at the 2-position and a chiral ethanol group at the 3-position of the imidazo[1,2-a]pyridine core, making it a valuable intermediate for the synthesis of complex molecules in drug discovery research . The imidazo[1,2-a]pyridine scaffold is recognized for its diverse biological activities, which include antiviral, antibacterial, and anticancer properties . Specifically, derivatives of this heterocycle have been identified as promising scaffolds for the development of novel FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML), showcasing the potential of this chemical class in targeting oncogenic kinases . Furthermore, research indicates that substituents at the C6 position of the imidazo[1,2-a]pyridine ring can be critical for biological activity, such as in the inhibition of enzymes like Rab geranylgeranyl transferase (RGGT) . The presence of the chlorine atom and the functionalized chiral side chain in this compound provides multiple vectors for further chemical modification, allowing researchers to explore structure-activity relationships and optimize lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(1R)-1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol

InChI

InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3/t6-/m1/s1

InChI Key

MFKWBQKSSHBRSN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(N=C2N1C=CC=C2)Cl)O

Canonical SMILES

CC(C1=C(N=C2N1C=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Construction of the Imidazopyridine Core

The core imidazopyridine structure can be synthesized through cyclization of suitable precursors such as 2-aminopyridines with aldehydes or ketones bearing appropriate substituents. For example:

Incorporation of the Chloro Group

Chlorination can be achieved via:

  • Electrophilic chlorination of the imidazopyridine ring using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
  • Selective halogenation at the 2-position, guided by regioselectivity of the reaction conditions.

Introduction of the Hydroxymethyl Group at the 1-Position

The hydroxymethyl group can be introduced through:

  • Hydroxymethylation of the imidazopyridine core using formaldehyde derivatives (e.g., paraformaldehyde) under acidic or basic conditions.
  • Stereoselective reduction of a corresponding aldehyde or ketone intermediate to obtain the (1R) stereochemistry, often employing chiral catalysts or auxiliaries.

Stereochemical Control

Achieving the (1R) stereochemistry involves:

  • Using chiral catalysts or chiral auxiliaries during the hydroxymethylation or reduction step.
  • Employing stereoselective reduction techniques, such as asymmetric catalytic hydrogenation, to favor the formation of the (1R) enantiomer.

Representative Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of imidazopyridine core 2-aminopyridine + α-haloketone Literature on imidazopyridine synthesis (e.g.,)
2 Chlorination at the 2-position NCS or sulfuryl chloride, reflux Standard halogenation protocols
3 Hydroxymethylation at 1-position Formaldehyde derivatives, acid/base catalysis Similar methods used in imidazopyridine derivates (see)
4 Stereoselective reduction to (1R) Chiral catalysts or auxiliaries As discussed in stereoselective synthesis literature

Data Tables Summarizing Synthesis Parameters

Parameter Details References
Starting materials 2-Aminopyridine, α-haloketone ,
Chlorination reagent N-Chlorosuccinimide (NCS)
Hydroxymethylation reagent Formaldehyde or paraformaldehyde ,
Stereoselective reduction Chiral catalysts (e.g., Rh, Ru complexes)
Typical yields 45–75% per step General literature on heterocyclic synthesis

Literature Insights and Additional Notes

  • Imidazopyridines are typically synthesized via cyclization of 2-aminopyridines with suitable aldehydes or ketones, often under reflux or microwave conditions to improve yields.
  • Chlorination at the 2-position is usually regioselective due to the electronic properties of the heterocycle.
  • The stereochemical control at the 1-position is critical for biological activity, often achieved via enantioselective catalysis or chiral auxiliaries .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Scientific Research Applications of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines and has a CAS number of 1334160-92-7. These compounds are known for their diverse biological activities and have been extensively studied for potential therapeutic applications. The presence of the chloro group and the hydroxyl group in the structure of this compound contributes to its unique chemical properties and reactivity.

Properties

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol :

  • Molecular Formula: C9H9ClN2OC_9H_9ClN_2O
  • Molecular Weight: 196.63 g/mol
  • IUPAC Name: (1R)-1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
  • InChI: InChI=1S/C9H9ClN2O/c1-6(13)8-9(10)11-7-4-2-3-5-12(7)8/h2-6,13H,1H3/t6-/m1/s1
  • InChI Key: MFKWBQKSSHBRSN-ZCFIWIBFSA-N
  • Isomeric SMILES: CC@HO
  • Canonical SMILES: CC(C1=C(N=C2N1C=CC=C2)Cl)O

Applications

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
  • Industry: It is utilized in developing new materials and as a catalyst in various chemical processes.

Chemical Reactions

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
  • Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
  • Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
  • Nucleophiles: Such as amines, thiols, or alkoxides.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives. One such related compound is 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone .

The compound's biological activity is primarily attributed to its interaction with various biological targets. The imidazo[1,2-a]pyridine structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins. Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens, including effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Mechanism of Action

The mechanism of action of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyridine Core

Functional Group Modifications
  • 2-(2-Chloroimidazo[1,2-a]pyridin-3-yl)acetic Acid (Minodronic Acid Impurity 9): This compound replaces the ethanol group with an acetic acid moiety, increasing polarity (molecular weight: 210.62 vs. ~196.63 for the target compound).
  • The 4-chlorophenyl group introduces lipophilicity, which may enhance membrane permeability .
Halogenation Patterns
  • 2-Chloro vs. Fluoro or Bromo Derivatives :
    and highlight chloro-substituted derivatives, while includes brominated analogs (e.g., 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid). Chlorine’s electronegativity and size balance lipophilicity and binding affinity, whereas bromine may enhance potency but increase molecular weight .

Stereochemical and Conformational Differences

  • The R-configuration at C3 and the chlorophenyl group suggest parallels in chiral recognition by biological targets .

Antimicrobial and Anticancer Activity

  • Schiff Base Derivatives (e.g., 1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl)methanimines): These derivatives exhibit notable antimicrobial activity against E. coli and S. aureus (MIC values: 14.3–219 µg/mL) and anticancer activity against A-498 and A-549 cell lines (IC~50~: 105–194.8 µg/mL). Molecular docking studies indicate strong interactions with cancer targets (e.g., PDB 1M17) via hydrogen bonding and hydrophobic interactions .
  • Snake Venom Phospholipase A2 Inhibitors: Compounds like 1-(8-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3g) show inhibitory activity against snake venom PLA2 (IC~50~: 194.8 µg/mL), highlighting the role of halogenation in enzyme inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups LogP* (Predicted)
Target Compound C~9~H~9~ClN~2~O 196.63 Chloro, Ethanol 1.2–1.8
Minodronic Acid Impurity 9 C~9~H~7~ClN~2~O~2~ 210.62 Chloro, Acetic Acid 0.5–1.0
Compound 3g C~16~H~12~ClN~3~O 297.74 Chloro, Ethanone 2.5–3.0

*LogP values estimated using fragment-based methods.

Biological Activity

(1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol, with a CAS number of 1334160-92-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉ClN₂O
  • Molecular Weight : 196.63 g/mol
  • IUPAC Name : 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)ethanol
  • Appearance : Powder

The compound's biological activity is primarily attributed to its interaction with various biological targets. The imidazo[1,2-a]pyridine structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

Antimicrobial Properties

Research has indicated that (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models, indicating potential for further development as an anticancer agent.

Neuroprotective Effects

Emerging research indicates that (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol may also exhibit neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table of Biological Activities

Activity TypeModel/System UsedFindings
AntimicrobialBacterial culturesEffective against Gram-positive and Gram-negative bacteria .
AnticancerCancer cell lines (in vitro)Induces apoptosis; inhibits tumor growth in xenograft models .
NeuroprotectiveNeuronal cell culturesReduces oxidative stress; anti-inflammatory effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial properties.

Case Study 2: Anticancer Mechanism

In a study involving human breast cancer cell lines (MCF-7), (1R)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol was found to induce apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase after treatment, indicating cell death.

Q & A

Q. What crystallographic parameters are critical for resolving disorder in the imidazo[1,2-a]pyridine ring?

  • Methodological Answer : Refine occupancy factors for disordered atoms using SHELXL. Apply restraints to bond lengths and angles based on similar structures. High-resolution data (≤ 0.8 Å) and low thermal displacement parameters (B < 5 Å2^2) improve model accuracy .

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